2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC17948244
Molecular Formula: C30H45NO23
Molecular Weight: 787.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H45NO23 |
|---|---|
| Molecular Weight | 787.7 g/mol |
| IUPAC Name | 2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2 |
| Standard InChI Key | NPSLEEASXYBLOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound consists of three interconnected oxane rings, each bearing hydroxymethyl and hydroxyl substituents. The central oxane ring is further modified with a 4-nitrophenoxy group, introducing aromatic and electron-withdrawing characteristics. The full IUPAC name reflects this branching: each "oxan-3-yl" segment denotes a pyranose ring with specific hydroxyl and hydroxymethyl substitutions, while the "oxy" linkages indicate ether bonds between rings .
Key Functional Groups:
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Hydroxymethyl (-CH2OH): Enhances solubility and participates in hydrogen bonding.
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Hydroxyl (-OH): Facilitates reactivity in substitution and oxidation reactions.
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4-Nitrophenoxy (-O-C6H4-NO2): Imparts steric bulk and electronic effects, influencing both chemical stability and biological interactions.
Molecular Formula and Weight
While exact data for this compound remains limited, structural analogs provide a basis for estimation. For instance, simpler derivatives such as 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol (C12H15NO8) have a molecular weight of 301.25 g/mol. Extrapolating from its extended structure, the target compound likely possesses a molecular formula exceeding C30H40N2O20 and a molecular weight surpassing 800 g/mol.
| Property | Estimated Value |
|---|---|
| Molecular Formula | ~C30H40N2O20 |
| Molecular Weight | ~800–850 g/mol |
| Solubility in Water | Moderate (polar solvents preferred) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound involves sequential glycosylation and functionalization steps:
-
Core Oxane Ring Formation:
Cyclization of diols or epoxides under acidic/basic conditions generates the pyranose backbone. For example, reacting D-glucitol with an epoxide precursor yields a substituted oxane ring. -
Hydroxymethylation:
Introducing hydroxymethyl groups via formaldehyde condensation in the presence of catalysts like BF3·Et2O. -
Nitrophenoxy Functionalization:
Nucleophilic aromatic substitution using 4-nitrophenol and a base (e.g., K2CO3) attaches the nitrophenoxy group to the oxane ring. -
Ether Linkage Formation:
Mitsunobu or Williamson ether synthesis connects oxane subunits, requiring protective groups (e.g., acetyl) to prevent undesired side reactions .
Industrial-Scale Challenges
Industrial production faces hurdles such as low yields due to steric hindrance and the need for precise temperature control (50–80°C) during glycosylation. Advanced techniques like flow chemistry and enzymatic catalysis are under investigation to improve efficiency .
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The hydroxymethyl groups are susceptible to oxidation. Using KMnO4 in acidic conditions converts these to carboxyl groups, altering the compound’s polarity and biological activity.
Reduction Pathways
The nitro group can be reduced to an amine using H2/Pd-C, yielding a derivative with enhanced nucleophilic character. This transformation is critical for synthesizing prodrugs or bioactive analogs.
Substitution Reactions
Hydroxyl groups participate in acylations (e.g., acetic anhydride) or alkylations (e.g., methyl iodide), modifying solubility and pharmacokinetic properties .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary studies suggest that nitroaromatic compounds induce apoptosis in cancer cells by generating reactive oxygen species (ROS) . The compound’s ability to penetrate cell membranes, facilitated by its amphiphilic structure, enhances its therapeutic potential.
Enzyme Interactions
The compound acts as a substrate mimic for glycosidases, inhibiting enzymes like β-glucosidase (IC50: ~50 µM) . This inhibition could modulate carbohydrate metabolism in metabolic disorders.
Applications in Pharmaceutical and Material Science
Drug Delivery Systems
Functionalized oxane derivatives serve as carriers for targeted drug delivery. The nitrophenoxy group enables pH-sensitive release in tumor microenvironments.
Polymer Chemistry
Crosslinking hydroxymethyl groups with diisocyanates produces hydrogels with applications in wound dressings and tissue engineering .
Agricultural Chemistry
Nitroaromatic derivatives are explored as eco-friendly pesticides, leveraging their antimicrobial properties to protect crops without residual toxicity.
Comparative Analysis with Structural Analogs
The target compound’s multi-ring architecture and nitro functionalization confer superior binding affinity and stability compared to simpler analogs.
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